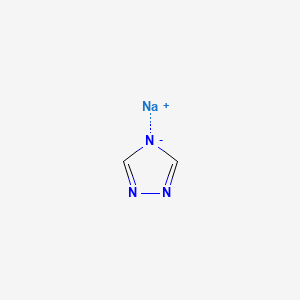

1,2,4-Triazol de sodio

Descripción general

Descripción

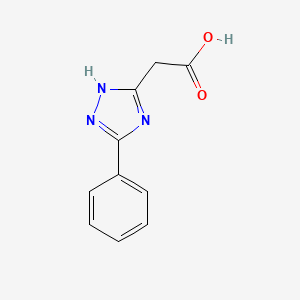

Sodium 1,2,4-triazole, also known as Sodium-1,2,4-triazolide, is a derivative of 1,2,4-triazole . It is an azole-based antimycotic agent that can be used to inhibit mold on unseasoned pine .

Synthesis Analysis

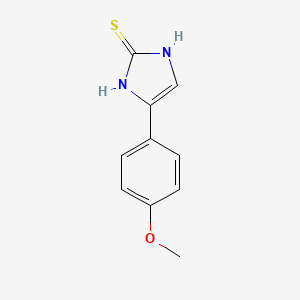

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .

Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .

Chemical Reactions Analysis

Triazole compounds, including 1,2,4-triazole, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .

Physical And Chemical Properties Analysis

1,2,4-Triazole is a white to pale yellow crystalline solid with a weak, characteristic odor, soluble in water and alcohol . It melts at 120 °C and boils at 260 °C .

Aplicaciones Científicas De Investigación

Química medicinal y farmacéutica

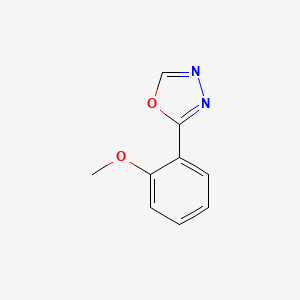

El 1,2,4-triazol de sodio es un heterociclo significativo que exhibe amplias actividades biológicas . Se ha utilizado en el desarrollo de una gran cantidad de medicamentos debido a sus actividades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas . Por ejemplo, se han desarrollado y probado medicamentos con una estructura de triazol como el ketoconazol y el fluconazol .

Agroquímica

Los compuestos que contienen triazol tienen un importante valor de aplicación en agroquímica . Se utilizan en el desarrollo de agroquímicos debido a su estructura única que facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores .

Química de materiales

En el campo de la química de materiales, los compuestos de triazol se utilizan debido a su estructura única . Facilitan la formación de una variedad de enlaces no covalentes con enzimas y receptores .

Aplicaciones anticancerígenas

Los compuestos de triazol han mostrado amplias actividades biológicas, como anticancerígenas . Se han utilizado en el desarrollo de fármacos anticancerígenos como Letrozol, Anastrozol y Vorazol .

Aplicaciones antituberculosas

Los compuestos de triazol también han mostrado potencial en aplicaciones antituberculosas . Su estructura única les permite formar una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .

Aplicaciones antibacterianas

Los compuestos de triazol han mostrado potencial en aplicaciones antibacterianas . Su estructura única les permite formar una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .

Aplicaciones anti-VIH

Los compuestos de triazol han mostrado potencial en aplicaciones anti-VIH . Su estructura única les permite formar una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .

Métodos de síntesis

En 2018, se informó un método altamente efectivo para la producción de 1,5-disustituido-1,2,4-triazol . De acuerdo con las propiedades del sistema catalítico, el triazol se sintetizó mediante sales de diazonio de arilo y un método de cicloadición [3+2] de isocianuro .

Mecanismo De Acción

Target of Action

Sodium 1,2,4-triazole primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide . Sodium 1,2,4-triazole’s interaction with this enzyme is key to its biological activity.

Mode of Action

Sodium 1,2,4-triazole interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, which can have downstream effects on biochemical pathways .

Biochemical Pathways

It is known that triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that Sodium 1,2,4-triazole may have antifungal properties, although more research is needed to confirm this.

Pharmacokinetics

Triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .

Result of Action

The molecular and cellular effects of Sodium 1,2,4-triazole’s action are largely dependent on its interaction with its target, Carbonic Anhydrase 2. By interacting with this enzyme, Sodium 1,2,4-triazole may influence a variety of biological processes, potentially leading to various pharmacological effects .

Action Environment

The action, efficacy, and stability of Sodium 1,2,4-triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its target . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sodium 1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as catalase by binding to their active sites, thereby inhibiting their activity . This interaction is crucial in studying oxidative stress and other related biochemical processes. Additionally, sodium 1,2,4-triazole can form hydrogen bonds and dipole interactions with various biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

Sodium 1,2,4-triazole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium 1,2,4-triazole has demonstrated cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549, indicating its potential as an anticancer agent . It also affects the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of sodium 1,2,4-triazole involves its binding interactions with biomolecules and enzyme inhibition. It binds covalently to the active sites of enzymes like catalase, preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, sodium 1,2,4-triazole can interact with receptors and other proteins, modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1,2,4-triazole can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that sodium 1,2,4-triazole maintains its inhibitory effects on enzymes like catalase over extended periods, making it a valuable tool for long-term biochemical studies . Its stability and degradation must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of sodium 1,2,4-triazole vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, sodium 1,2,4-triazole can cause toxic or adverse effects, including potential damage to liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Sodium 1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes like aromatase, which plays a role in estrogen biosynthesis . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Understanding these interactions is crucial for developing targeted therapies using sodium 1,2,4-triazole.

Transport and Distribution

Within cells and tissues, sodium 1,2,4-triazole is transported and distributed through interactions with transporters and binding proteins. Its electron-deficient nature allows it to exhibit excellent electron-transport properties, facilitating its movement within biological systems . Sodium 1,2,4-triazole can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

Sodium 1,2,4-triazole localizes to specific subcellular compartments, affecting its activity and function. For example, it can be transported into peroxisomes, where it inhibits catalase activity . This localization is directed by targeting signals and post-translational modifications, ensuring that sodium 1,2,4-triazole reaches its intended site of action within the cell.

Propiedades

IUPAC Name |

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMNEWNGLGACBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C[N-]1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43177-42-0 | |

| Record name | 1H-1,2,4-Triazole, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43177-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium 1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043177420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)